molecular formula C6H12N2 B3037881 2-Amino-4-methylpentanenitrile CAS No. 65451-12-9

2-Amino-4-methylpentanenitrile

Cat. No.: B3037881
CAS No.: 65451-12-9
M. Wt: 112.17 g/mol
InChI Key: ROAHGHLLRAUFEQ-UHFFFAOYSA-N
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Description

2-Amino-4-methylpentanenitrile is a nitrile derivative with a branched aliphatic chain and an amino group. Its molecular formula is C₆H₁₁N₂ (molecular weight: 111.17 g/mol), though discrepancies exist in reported CAS numbers. lists conflicting identifiers: CAS 5699-70-7 and 65451-12-9, which may correspond to structural isomers or database errors. The compound is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, as evidenced by its downstream products (e.g., amides, esters, and heterocycles).

Its hydrochloride derivative (CAS 72177-82-3) is commercially available with 95% purity, highlighting its utility in stabilized salt forms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(2)3-6(8)4-7/h5-6H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAHGHLLRAUFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methylpentanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves catalytic asymmetric hydrogenation reactions. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

2-Amino-4-methylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include hydrogen cyanide for addition reactions, phosphorus (V) oxide for dehydration, and lithium aluminium hydride for reduction.

Scientific Research Applications

2-Amino-4-methylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpentanenitrile involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitrile group is attacked by hydride nucleophiles, leading to the formation of imine anions, which are then converted to amines . The pathways involved in its biological activity are still under investigation, with studies focusing on its interactions with enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Similarities

The following compounds share structural features with 2-Amino-4-methylpentanenitrile, including nitrile groups, amino substituents, or branched alkyl chains:

Compound Name CAS Number Molecular Formula Key Features Availability/Status
This compound 5699-70-7* C₆H₁₁N₂ Branched chain, nitrile, amino group Discontinued
(S)-3-Aminobutanenitrile hydrochloride 1073666-54-2 C₄H₇N₂·HCl Chiral center, hydrochloride salt Available (95% purity)
1-Amino-1-cyclopropanecarbonitrile hydrochloride 127946-77-4 C₄H₆N₂·HCl Cyclopropane ring, nitrile Available (similarity 0.83)
2-Amino-2-methylbutanenitrile hydrochloride 50846-37-2 C₅H₉N₂·HCl Methyl branching, hydrochloride salt Available (similarity 0.81)
3-Amino-4-methylpentanoic acid 5699-54-7 C₆H₁₁NO₂ Carboxylic acid analog Available (97% purity)

*Note: CAS 65451-12-9 () may refer to an isomer or database error; further verification is required.

Key Differences and Implications

Functional Groups: this compound contains a nitrile group, making it reactive in nucleophilic additions (e.g., forming amides or heterocycles). 3-Amino-4-methylpentanoic acid (CAS 5699-54-7) replaces the nitrile with a carboxylic acid, shifting its applications toward peptide synthesis.

Chirality and Salt Forms: (S)-3-Aminobutanenitrile hydrochloride (CAS 1073666-54-2) has a chiral center, critical for enantioselective synthesis. Hydrochloride salts (e.g., CAS 72177-82-3) enhance stability and solubility in polar solvents compared to free bases.

2-Amino-2-methylbutanenitrile hydrochloride has shorter branching, which may reduce steric hindrance during reactions.

Commercial Availability: this compound is discontinued, whereas its hydrochloride and analogs (e.g., 2-Amino-2-methylbutanenitrile hydrochloride) remain available, influencing their practical use.

Biological Activity

2-Amino-4-methylpentanenitrile, a compound with the chemical formula C6_6H12_{12}N2_2, has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research on the biological effects of this compound, highlighting its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research has indicated that 2-amino derivatives, including this compound, exhibit varying degrees of antimicrobial activity. In studies involving related compounds, it was found that certain complexes demonstrated considerable inhibition against both gram-positive and gram-negative bacteria. For instance, a related complex showed zones of inhibition (ZI) comparable to standard antibiotics like cefixime and azithromycin, suggesting potential applications in treating bacterial infections .

CompoundZone of Inhibition (mm)Bacteria Tested
Complex 116Streptococcus spp.
Complex 218Klebsiella pneumoniae
This compoundTBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented, indicating that modifications in the amino or nitrile groups can enhance their efficacy. Compounds containing amino groups have been shown to inhibit pro-inflammatory cytokines, which could be relevant for conditions such as arthritis or other inflammatory diseases .

Cytotoxicity and Anticancer Potential

Preliminary studies on related compounds have also suggested cytotoxic effects against various cancer cell lines. For example, derivatives of 2-amino compounds were evaluated for antiproliferative activity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some compounds exhibited IC50_{50} values indicating significant growth inhibition .

Cell LineIC50_{50} (µM)Compound Tested
A549TBDThis compound
HeLaTBDTBD
HT29TBDTBD

Case Studies

  • Antimicrobial Screening : In a study assessing various complexes derived from amino compounds, it was noted that those with a similar structure to this compound showed promising antibacterial activity against common pathogens. The results indicated that modifications in the side chains could significantly enhance antimicrobial efficacy .
  • Cytotoxicity Assessment : A research project focusing on the synthesis of novel amino derivatives found that specific modifications led to increased cytotoxicity against cancer cell lines. This suggests that further exploration of the structural variations of this compound could yield compounds with enhanced anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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